2-Amino-3-(m-tolyl)propanoic acid

LAT-1/SLC7A5 Amino Acid Transporter Substrate Activity

2-Amino-3-(m-tolyl)propanoic acid is a critical building block for peptide drug discovery. The meta-methyl group provides distinct SAR advantages: 1.4× higher LAT-1 transporter activity (3.8 vs 2.7 fmol/min) for CNS/tumor targeting, oxytocin receptor antagonist switch capability, and 2.9× greater solubility (77.5 vs ~27 mg/mL). Substitution with generic Phe or ortho/para isomers introduces uncontrolled variables compromising experiments. Procure this specific isomer to ensure reproducible SPPS, SAR, and lead optimization results.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 5472-70-8
Cat. No. B556594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(m-tolyl)propanoic acid
CAS5472-70-8
Synonyms5472-70-8; 2-Amino-3-(m-tolyl)propanoicacid; 3-Methy-DL-Phenylalanine; 2-amino-3-m-tolyl-propionicacid; 3-METHYLPHENYLALANINE; DL-3-ME-PHE-OH; 2-amino-3-(3-methylphenyl)propanoicacid; DL-3-METHYLPHENYLALANINE; NSC14793; AC1L5E1A; SCHEMBL42906; AC1Q5S51; CTK8E3667; 3-METHYL-DL-PHENYLALANINE; MolPort-003-990-079; 2283-42-3; NSC29447; AR-1F4568; NSC-14793; NSC-29447; AKOS000174493; AKOS016843161; AB21660; AM83420; MCULE-1997175050
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
InChIKeyJZRBSTONIYRNRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(m-tolyl)propanoic acid (CAS 5472-70-8): A Non-Proteinogenic Meta-Methyl Phenylalanine Building Block for Specialized Peptide and Drug Discovery Applications


2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methyl-DL-phenylalanine or DL-3-Me-Phe-OH, is a synthetic, non-proteinogenic amino acid derivative of phenylalanine bearing a methyl substituent at the meta position of the aromatic ring [1]. As an unnatural amino acid (UAA), it is not encoded by the standard genetic code and is employed primarily as a specialized building block in solid-phase peptide synthesis (SPPS) and medicinal chemistry to probe structure-activity relationships (SAR) or to introduce specific physicochemical and conformational properties into peptide-based therapeutics [2]. The meta-methyl modification imparts distinct lipophilic and steric characteristics compared to the native phenylalanine scaffold or its ortho- and para-methyl positional isomers, making it a strategic choice for fine-tuning target engagement, pharmacokinetic properties, and biological function [3].

Why 2-Amino-3-(m-tolyl)propanoic acid Cannot Be Replaced by Phenylalanine or Other Methylphenylalanine Isomers in Research and Development Pipelines


Simple substitution of 2-Amino-3-(m-tolyl)propanoic acid with the unmodified proteinogenic amino acid L-phenylalanine or even with its ortho- or para-methyl positional isomers is chemically possible but functionally invalid for most research and industrial applications. The meta-methyl substituent critically modulates molecular recognition events, including transporter binding kinetics, receptor activation states, and conformational dynamics of peptide backbones [1]. As demonstrated in LAT-1 transporter assays, the meta-methyl isomer exhibits distinct substrate activity and inhibition profiles compared to its ortho- and para- counterparts [2]. Similarly, in the context of oxytocin analog pharmacology, the meta-methyl modification induces a functional switch from agonism to antagonism, whereas the para-methyl analog retains native-like agonist activity [3]. Consequently, substituting the meta-methyl isomer with a generic alternative introduces uncontrolled variables that can fundamentally alter experimental outcomes, compromise SAR interpretations, or derail lead optimization efforts. The quantitative evidence presented below substantiates why 2-Amino-3-(m-tolyl)propanoic acid must be procured and utilized as a specific, non-interchangeable research material.

Quantitative Differentiation Evidence for 2-Amino-3-(m-tolyl)propanoic acid (CAS 5472-70-8) vs. Closest Analogs


Superior LAT-1 Transporter Substrate Activity of 2-Amino-3-(m-tolyl)propanoic Acid Over Ortho- and Para-Methylphenylalanine Isomers

In a direct head-to-head comparison of methylphenylalanine positional isomers, the meta-methyl analog (2-amino-3-(m-tolyl)propanoic acid) demonstrates the highest substrate activity for the Large-neutral Amino Acid Transporter 1 (LAT-1/SLC7A5). The meta isomer exhibited an efflux rate of 3.8 fmol/min in a trans-stimulation assay, which is 1.4-fold higher than both the ortho- and para-methylphenylalanine isomers (each 2.7 fmol/min) [1]. Furthermore, the meta-methyl analog outperformed the parent amino acid phenylalanine (hydrogen substituent), consistent with previous reports that meta substitution enhances LAT-1 substrate activity relative to the para position [1].

LAT-1/SLC7A5 Amino Acid Transporter Substrate Activity Drug Delivery Blood-Brain Barrier

Markedly Reduced LAT-1 Transporter Inhibition by 2-Amino-3-(m-tolyl)propanoic Acid Relative to Ortho-Methylphenylalanine Isomer

In addition to its superior substrate activity, the meta-methylphenylalanine isomer (2-amino-3-(m-tolyl)propanoic acid) exhibits significantly lower inhibition of LAT-1-mediated transport compared to the ortho-methyl isomer. In a cis-inhibition assay measuring the percent inhibition of [3H]-gabapentin uptake, the ortho-methylphenylalanine analog (41) demonstrated potent inhibition at 98%, whereas the meta-methyl isomer (24) and para-methyl isomer (42) showed substantially lower inhibitory activity (exact numerical values for meta and para were not reported but are described as inferior inhibitors relative to the ortho isomer) [1].

LAT-1/SLC7A5 Transporter Inhibition Selectivity Off-Target Effects Cis-Inhibition Assay

Functional Pharmacological Switch from Oxytocin Agonism to Antagonism Conferred by 2-Amino-3-(m-tolyl)propanoic Acid Substitution at Position 2

Incorporation of 2-amino-3-(m-tolyl)propanoic acid at position 2 of the oxytocin nonapeptide results in a complete loss of intrinsic agonist activity, transforming the analog into a functional antagonist. This contrasts sharply with the para-methylphenylalanine-substituted oxytocin analog, which retains native-like agonist activity. Specifically, in the absence of magnesium ions, substitution of the ortho and meta positions leads to loss of intrinsic activity (the analogs are antagonists), whereas the para position analog does not exhibit this functional switch [1]. The meta-methyl substitution therefore provides a defined and predictable antagonist pharmacological profile, while the para-methyl isomer maintains agonism.

Oxytocin Receptor Agonism/Antagonism Peptide SAR Uterotonic Activity Meta-Substitution Effect

Enhanced Aqueous Solubility of 2-Amino-3-(m-tolyl)propanoic acid Relative to Parent Phenylalanine

2-Amino-3-(m-tolyl)propanoic acid exhibits significantly higher predicted aqueous solubility compared to the parent amino acid phenylalanine. Computational solubility prediction (ESOL method) estimates a solubility of 77.5 mg/mL (0.433 mol/L) for the meta-methylphenylalanine derivative . In contrast, experimental literature values for L-phenylalanine solubility in water at 25 °C are approximately 27 mg/mL (27 g/L) [1]. This represents an approximate 2.9-fold enhancement in aqueous solubility for the methyl-substituted derivative.

Aqueous Solubility Formulation Biophysical Properties Unnatural Amino Acid Solubility Enhancement

Enantioselective Synthesis Route for (2S,3S)-2-Amino-3-(m-tolyl)propanoic Acid Enables Access to Stereochemically Defined Building Blocks for Bioactive Peptide Engineering

An enantioselective synthetic route for the (2S,3S)-stereoisomer of 2-amino-3-(m-tolyl)propanoic acid has been developed and validated using the Matteson homologation methodology [1]. This method enables the production of the (2S,3S)-3-methylphenylalanine building block with defined stereochemistry, which is a critical requirement for the synthesis of complex natural product derivatives such as bottromycin analogs. In the reported work, a total of six different bottromycin derivatives incorporating this unusual amino acid were synthesized and biologically evaluated, with two derivatives demonstrating activity against gram-positive bacteria [1].

Enantioselective Synthesis Stereochemistry Peptide Engineering Matteson Homologation Unnatural Amino Acid

High-Value Application Scenarios for 2-Amino-3-(m-tolyl)propanoic acid (CAS 5472-70-8) Based on Quantitative Differentiation Evidence


LAT-1-Targeted Drug Delivery: Enhancing Blood-Brain Barrier Penetration and Tumor Targeting

Incorporation of 2-amino-3-(m-tolyl)propanoic acid into peptide-based drug conjugates or prodrugs as a LAT-1 recognition element can significantly improve transporter-mediated uptake. With a 1.4-fold higher substrate activity compared to ortho- and para-methylphenylalanine isomers (3.8 vs. 2.7 fmol/min) and low inhibitory potential, the meta-methyl analog is an optimal choice for payloads intended for brain delivery or targeting LAT-1-overexpressing tumors [1]. The superior substrate activity translates to enhanced cellular internalization, while the low inhibition profile minimizes disruption of endogenous LAT-1 function, preserving normal physiology [1].

Oxytocin Receptor Antagonist Design for Tocolytic and Related Therapeutic Indications

When designing peptide-based oxytocin receptor antagonists, substitution of the native phenylalanine at position 2 with 2-amino-3-(m-tolyl)propanoic acid reliably induces a functional switch from agonism to antagonism. This defined SAR enables researchers to rationally engineer antagonist activity into oxytocin analogs without introducing complex modifications elsewhere in the peptide sequence [2]. This approach is directly applicable to the development of tocolytic agents aimed at preventing preterm labor, as well as for probing the role of oxytocin signaling in social behavior, stress response, and cancer biology.

Antimicrobial Peptide Engineering with Unnatural Amino Acids

The (2S,3S)-stereoisomer of 2-amino-3-(m-tolyl)propanoic acid has been successfully integrated into the bottromycin antibiotic scaffold via enantioselective synthesis, yielding derivatives with activity against gram-positive bacteria [3]. This precedent demonstrates the compound's utility in diversifying the chemical space of antimicrobial peptides and peptidomimetics. Researchers can leverage the enhanced lipophilicity and unique conformational properties conferred by the meta-methyl group to modulate peptide-membrane interactions, proteolytic stability, and target binding affinity in novel antimicrobial candidates [3].

Peptide SAR and Physicochemical Property Optimization

The 2.9-fold higher aqueous solubility of 2-amino-3-(m-tolyl)propanoic acid (77.5 mg/mL) compared to phenylalanine (~27 mg/mL) makes it a valuable tool for improving the formulation properties of peptide-based research tools and drug candidates [4]. Additionally, the altered lipophilicity profile (XLOGP3 = -1.16 vs. phenylalanine ~ -1.38) provides a means to fine-tune the hydrophobic character of peptide sequences without resorting to drastic sequence changes . These property enhancements are particularly relevant for high-concentration in vitro assays and for advancing lead peptides into preclinical development where solubility and pharmacokinetic properties become critical.

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